N-[(4-CHLORO-1-METHYL-1H-PYRAZOL-5-YL)CARBONYL]-N'-(3-CYANO-5,6,7,8-TETRAHYDRO-4H-CYCLOHEPTA[B]THIOPHEN-2-YL)THIOUREA
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Overview
Description
N-[(4-CHLORO-1-METHYL-1H-PYRAZOL-5-YL)CARBONYL]-N'-(3-CYANO-5,6,7,8-TETRAHYDRO-4H-CYCLOHEPTA[B]THIOPHEN-2-YL)THIOUREA is a complex organic compound with a molecular formula of C16H16ClN5OS2 and a molecular weight of 393.91 g/mol . This compound is characterized by its unique structure, which includes a pyrazole ring, a cyano group, and a thiophene moiety. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
The synthesis of N-[(4-CHLORO-1-METHYL-1H-PYRAZOL-5-YL)CARBONYL]-N'-(3-CYANO-5,6,7,8-TETRAHYDRO-4H-CYCLOHEPTA[B]THIOPHEN-2-YL)THIOUREA involves multiple steps. One common synthetic route includes the reaction of 3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-amine with 4-chloro-1-methyl-1H-pyrazole-5-carboxylic acid chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. These methods often include the use of automated reactors and continuous flow systems to ensure consistent production quality.
Chemical Reactions Analysis
N-[(4-CHLORO-1-METHYL-1H-PYRAZOL-5-YL)CARBONYL]-N'-(3-CYANO-5,6,7,8-TETRAHYDRO-4H-CYCLOHEPTA[B]THIOPHEN-2-YL)THIOUREA can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the conversion of cyano groups to amines.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases such as triethylamine, and catalysts like palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-[(4-CHLORO-1-METHYL-1H-PYRAZOL-5-YL)CARBONYL]-N'-(3-CYANO-5,6,7,8-TETRAHYDRO-4H-CYCLOHEPTA[B]THIOPHEN-2-YL)THIOUREA has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its mechanism of action and efficacy in preclinical models.
Mechanism of Action
The mechanism of action of N-[(4-CHLORO-1-METHYL-1H-PYRAZOL-5-YL)CARBONYL]-N'-(3-CYANO-5,6,7,8-TETRAHYDRO-4H-CYCLOHEPTA[B]THIOPHEN-2-YL)THIOUREA involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar compounds to N-[(4-CHLORO-1-METHYL-1H-PYRAZOL-5-YL)CARBONYL]-N'-(3-CYANO-5,6,7,8-TETRAHYDRO-4H-CYCLOHEPTA[B]THIOPHEN-2-YL)THIOUREA include:
2-chloro-N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)acetamide: This compound shares a similar thiophene moiety but differs in the acetamide group.
4-chloro-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3-nitro-benzamide: This compound has a similar core structure but includes a nitro group and a benzamide moiety.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C16H16ClN5OS2 |
---|---|
Molecular Weight |
393.9g/mol |
IUPAC Name |
4-chloro-N-[(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)carbamothioyl]-2-methylpyrazole-3-carboxamide |
InChI |
InChI=1S/C16H16ClN5OS2/c1-22-13(11(17)8-19-22)14(23)20-16(24)21-15-10(7-18)9-5-3-2-4-6-12(9)25-15/h8H,2-6H2,1H3,(H2,20,21,23,24) |
InChI Key |
HPDDYDMQLYNVFY-UHFFFAOYSA-N |
SMILES |
CN1C(=C(C=N1)Cl)C(=O)NC(=S)NC2=C(C3=C(S2)CCCCC3)C#N |
Canonical SMILES |
CN1C(=C(C=N1)Cl)C(=O)NC(=S)NC2=C(C3=C(S2)CCCCC3)C#N |
Origin of Product |
United States |
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